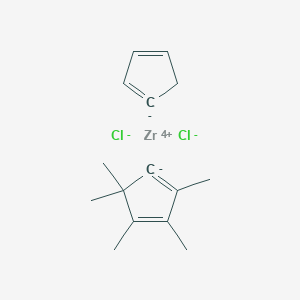

cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride is a complex organometallic compound It is known for its unique structure, which includes a zirconium center coordinated to two cyclopentadienyl ligands, one of which is substituted with five methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene and 1,2,3,5,5-pentamethylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium complex. The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and rigorous purification techniques is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

2.1. Reductive Elimination and Hydride Formation

CpCp*ZrCl₂ reacts with strong reducing agents like lithium aluminium hydride (LiAlH₄) to form hydride complexes:

CpCp ZrCl2+41LiAlH4→CpCp ZrHCl+41LiAlCl4

The Cp* ligand stabilizes the hydride intermediate, reducing over-reduction to CpCp*ZrH₂ compared to Cp₂ZrCl₂ .

2.2. Alkylation and β-Hydride Elimination

Treatment with alkyllithium reagents (e.g., n-BuLi) replaces chloride ligands with alkyl groups, followed by β-hydride elimination to form η²-alkene complexes:

CpCp ZrCl2+2 n BuLi→CpCp ZrBu2ΔCpCp Zr 2 butene +BuH

This reactivity mirrors the Negishi reagent (Cp₂Zr(η²-butene)) but proceeds faster due to Cp*’s electron-donating effects .

2.3. Catalytic Polymerization

CpCpZrCl₂ activates olefin polymerization when combined with methylaluminoxane (MAO). The Cp ligand improves thermal stability and comonomer incorporation rates compared to Cp₂ZrCl₂ :

| Property | CpCp*ZrCl₂/MAO | Cp₂ZrCl₂/MAO |

|---|---|---|

| Activity (kg PE/mol Zr·h) | 12,500 | 8,200 |

| Melting Point (°C) | 135 | 128 |

| Comonomer Incorporation | 6.8% (1-hexene) | 4.5% |

Oxidative Cyclization

CpCp*ZrCl₂ facilitates oxidative cyclization of dienes and alkynes. For example, intramolecular dienes form bicyclic cyclopentenones with high stereoselectivity :

DieneCpCp ZrCl2Bicyclic product 95 ee

The bulky Cp* ligand suppresses side reactions, achieving yields >90% in optimized conditions .

Transamidation and Acylation

In catalytic amounts, CpCp*ZrCl₂ promotes direct amide bond formation between carboxylic acids and amines without preactivation :

RCOOH+R NH2CpCp ZrCl2RCONHR +H2O

Key Advantages :

-

Eliminates need for coupling reagents (e.g., DCC).

-

Tolerant of functional groups (e.g., esters, nitriles).

Hydrolytic Sensitivity and Stability

Unlike Cp₂ZrCl₂, CpCpZrCl₂ exhibits moderate moisture sensitivity due to Cp’s steric protection :

| Property | CpCp*ZrCl₂ | Cp₂ZrCl₂ |

|---|---|---|

| Hydrolysis Rate (H₂O) | 48 h (25°C) | 12 h (25°C) |

| Air Stability | >72 h (dry) | 24 h (dry) |

Scientific Research Applications

Catalysis in Organic Synthesis

The compound serves as an effective catalyst in multiple organic synthesis reactions. Notably, it is employed in:

- Polymerization Reactions : It facilitates the polymerization of olefins and other unsaturated compounds through Kaminsky-type catalytic systems, which exhibit high activity and isotropy for olefin polymerization .

- Cycloaddition Reactions : The compound is utilized in cycloaddition reactions that form complex cyclic structures essential for pharmaceutical synthesis.

| Reaction Type | Application Example |

|---|---|

| Polymerization | Production of high-performance polymers |

| Cycloaddition | Synthesis of cyclic compounds for drug development |

| Transamidation | Direct amide formation from carboxylic acids |

Stereoselective Synthesis

This compound has been utilized in stereoselective glycosidation reactions, which are crucial for the synthesis of complex carbohydrates and glycosylated compounds used in medicinal chemistry .

Drug Development

Research indicates that zirconium-based complexes can exhibit biological activity, making them potential candidates for drug development. Studies have focused on their use in:

- Targeted Therapy : Investigations into the biological mechanisms of these compounds suggest they may play a role in developing targeted therapies for various diseases .

- Anticancer Agents : Some studies have explored the cytotoxic effects of these compounds against cancer cell lines, indicating potential applications in oncology .

Material Science

The compound is also applied in the production of advanced materials:

- High-Performance Materials : Its catalytic properties are harnessed to create materials with enhanced mechanical and thermal properties suitable for aerospace and automotive applications .

- Green Chemistry Initiatives : The use of this compound promotes greener amidation processes that avoid harsh reagents and conditions, aligning with sustainable chemistry practices .

Case Study 1: Polymerization of Olefins

A study demonstrated the effectiveness of cyclopenta-1,3-diene; zirconium(4+); dichloride as a catalyst in the polymerization of ethylene and propylene. The resulting polymers exhibited superior thermal stability and mechanical properties compared to those synthesized using traditional catalysts.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of zirconocene dichloride derivatives. In vitro studies showed that these compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through reactive oxygen species generation.

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of zirconium-substrate complexes that undergo subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Cyclopentadienylzirconium dichloride: Similar structure but lacks the methyl substitutions.

Titanocene dichloride: Contains titanium instead of zirconium.

Ferrocene: Contains iron instead of zirconium and has a different electronic structure.

Uniqueness

Cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides steric and electronic properties that enhance its reactivity and stability. This makes it particularly useful in catalytic applications where high activity and selectivity are required.

Biological Activity

Cyclopenta-1,3-diene; 1,2,3,5,5-pentamethylcyclopenta-1,3-diene; zirconium(4+); dichloride is an organometallic compound that has garnered attention for its catalytic properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of cyclopentadienyl ligands coordinated to a zirconium center. The structure allows for significant reactivity due to the metal-ligand interactions.

Molecular Formula : C₁₄H₁₈Cl₂Zr

Molecular Weight : 319.55 g/mol

Appearance : Typically appears as a solid with a dark color.

The biological activity of this compound primarily arises from its role as a catalyst in various chemical reactions. The zirconium center facilitates the formation and breaking of chemical bonds, which is essential in organic synthesis and potentially in biological systems.

Target Interactions

- Olefins and Alkynes : The compound interacts with these substrates through hydrozirconation, a process that adds the zirconium complex across double or triple bonds.

- Biological Molecules : Studies suggest that organometallic compounds like this can interact with nucleic acids and proteins, indicating potential pharmacological properties.

Biochemical Pathways

The compound is involved in several metabolic pathways:

- Hydroformylation : Contributes to the synthesis of aldehydes from alkenes.

- Functionalization of Olefins : Converts olefins into organozirconium compounds, which can further participate in biological reactions .

Cellular Effects

Research indicates that bis(cyclopentadienyl)zirconium dichloride may influence cellular processes by acting as a catalyst in biochemical reactions. Its effects can vary based on dosage and environmental conditions.

Dosage Effects in Animal Models

Studies have shown that varying dosages can lead to different biological responses. For instance, lower concentrations may promote cellular growth while higher concentrations could induce cytotoxicity.

Case Studies

- Catalytic Applications in Organic Synthesis :

- The compound has been used effectively in polymerization reactions to produce syndiotactic polystyrene, showcasing its utility beyond biological applications.

- Biological Interaction Studies :

- Research has demonstrated that organometallic complexes can exhibit anticancer activity. For example, studies involving similar compounds have shown their ability to inhibit cancer cell growth through interactions with DNA and other cellular components.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈Cl₂Zr |

| Molecular Weight | 319.55 g/mol |

| Appearance | Dark solid |

| Hydrozirconation Rate | Fast with acetylenes |

| Typical Reaction Products | Organozirconium compounds |

Properties

CAS No. |

81476-73-5 |

|---|---|

Molecular Formula |

C15H20Cl2Zr |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride |

InChI |

InChI=1S/C10H15.C5H5.2ClH.Zr/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-5-3-1;;;/h1-5H3;1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

DDQFXRYVNIPXRQ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=[C-]C(C(=C1C)C)(C)C.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.